N-Nitrosodiethylamine-d4

Description

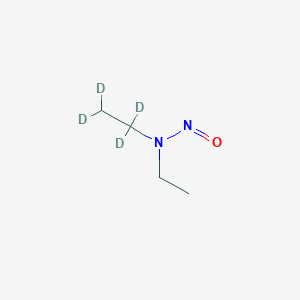

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Nitrosodiethylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated isotopologue of the potent carcinogen N-Nitrosodiethylamine (NDEA). This document is intended to serve as a technical resource, consolidating key data and methodologies relevant to research and development involving this compound.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of NDEA in various matrices, including pharmaceuticals, food, and environmental samples.[1] Its deuteration provides a distinct mass difference from the non-labeled compound, enabling accurate and precise measurements.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(ethyl-1,1-d2)-N-nitroso-ethan-1,1-d2-amine | [1] |

| Synonyms | DEN-d4, Diethylnitrosamine-d4 | [2] |

| CAS Number | 1346603-41-5 | [1] |

| Molecular Formula | C₄H₆D₄N₂O | [3] |

| Molecular Weight | 106.16 g/mol | [3] |

| Appearance | Clear to yellow liquid | [4] |

| Storage Temperature | -20°C | [3] |

Table 2: Spectroscopic and Chromatographic Data

| Property | Value | Reference(s) |

| Purity (by HPLC) | >95% | [3] |

| Primary Analytical Method | GC, NMR, MS | [5] |

Note: Some physical properties, such as boiling point and density, are often reported for the non-deuterated form, N-Nitrosodiethylamine (CAS: 55-18-5). For NDEA, the boiling point is approximately 177 °C and the density is about 0.95 g/mL.[6]

Metabolic Activation and Carcinogenic Mechanism

N-Nitrosodiethylamine is a well-established procarcinogen that requires metabolic activation to exert its toxic effects. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver.[7][8]

The metabolic process begins with the α-hydroxylation of one of the ethyl groups of NDEA. This hydroxylation is the rate-limiting step in its activation. The resulting α-hydroxy-NDEA is an unstable intermediate that spontaneously decomposes to form an ethyldiazonium ion. This highly reactive electrophilic species can then readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can cause miscoding during DNA replication, leading to mutations and the initiation of carcinogenesis.[9][10]

Experimental Protocols

Synthesis of this compound (General Method)

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

Diethylamine-d5 (or another suitably deuterated diethylamine precursor)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve diethylamine-d5 in water and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.

-

Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C. The pH should be maintained between 3 and 4.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Extract the product from the aqueous mixture with dichloromethane.

-

Wash the organic extract with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by distillation or chromatography as needed.

Quantitative Analysis by GC-MS/MS

This compound is commonly used as an internal standard for the quantification of NDEA in various samples. The following is a general protocol for the analysis of NDEA using GC-MS/MS with NDEA-d4 as an internal standard.[12][13][14]

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Accurately weigh the sample to be analyzed.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the nitrosamines from the sample matrix using a suitable solvent (e.g., dichloromethane) and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Concentrate the extract to a final volume.

GC-MS/MS Parameters (Example):

-

Injector: Splitless mode, 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS/MS Transitions:

-

NDEA: Precursor ion (m/z 102) -> Product ions (e.g., m/z 74, m/z 44)

-

NDEA-d4: Precursor ion (m/z 106) -> Product ions (e.g., m/z 78, m/z 46)[15]

-

Quantification:

-

Generate a calibration curve using standards of NDEA at various concentrations, each containing a fixed amount of NDEA-d4 internal standard.

-

Calculate the concentration of NDEA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. This compound | CAS#:1346603-41-5 | Chemsrc [chemsrc.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 4. US4102926A - Method for producing 4-nitrosodiphenylamine - Google Patents [patents.google.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. agilent.com [agilent.com]

- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]

- 11. edqm.eu [edqm.eu]

- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fda.gov.tw [fda.gov.tw]

- 15. sites.uclouvain.be [sites.uclouvain.be]

Navigating the Stability of N-Nitrosodiethylamine-d4 in Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of N-Nitrosodiethylamine-d4 (NDEA-d4) in methanol, a critical aspect for ensuring the accuracy and reliability of analytical measurements in research and drug development. While specific public data on the long-term stability of NDEA-d4 in methanol is limited, this document synthesizes established principles of stability testing for chemical reference standards, information on the reactivity of nitrosamines, and detailed experimental protocols to guide researchers in establishing and verifying the stability of their own working solutions.

Introduction to NDEA-d4 and the Importance of Stability

This compound is a deuterated analog of N-Nitrosodiethylamine (NDEA), a probable human carcinogen.[1] Isotopically labeled standards like NDEA-d4 are essential for the accurate quantification of their non-labeled counterparts in various matrices, particularly in the pharmaceutical industry where nitrosamine impurities are a significant concern. The stability of these reference standards in solution is paramount; degradation can lead to underestimation of the target analyte, compromising the quality and safety of pharmaceutical products.

Solutions of NDEA-d4 in methanol are commonly used in analytical laboratories. Methanol is a suitable solvent due to its ability to dissolve a wide range of compounds and its compatibility with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). However, the long-term stability of NDEA-d4 in methanol can be influenced by several factors, including storage temperature, light exposure, and the purity of the solvent.

Potential Degradation Pathways

Understanding the potential degradation pathways of NDEA is crucial for designing a robust stability study. While specific degradation pathways of NDEA-d4 in methanol are not extensively documented in publicly available literature, general knowledge of nitrosamine chemistry suggests potential routes of degradation. N-nitrosamines are known to be sensitive to UV light, which can cause cleavage of the N-N bond.[2] Additionally, interactions with impurities in the solvent or leachables from the storage container could potentially lead to degradation over time.

Forced degradation studies are a valuable tool to investigate potential degradation products and pathways. These studies involve subjecting the analyte to harsh conditions such as high temperature, strong acid or base, oxidation, and intense light to accelerate degradation.[3][4] The information gleaned from such studies can help in developing stability-indicating analytical methods capable of separating the intact analyte from its degradation products.

Experimental Protocol for a Long-Term Stability Study

A formal stability study is necessary to establish the shelf-life of an in-house prepared NDEA-d4 solution in methanol.[5] The following protocol is based on general guidelines for the stability testing of analytical solutions and reference standards.[6][7]

Materials and Reagents

-

This compound (of known high purity)

-

Methanol (HPLC or GC grade, high purity)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Calibrated pipettes

-

HPLC-UV/MS or GC-MS system

Preparation of Stability Samples

-

Accurately weigh a suitable amount of NDEA-d4 neat material.

-

Dissolve the NDEA-d4 in a known volume of methanol to achieve the desired stock solution concentration (e.g., 1000 µg/mL).

-

Prepare working solutions at relevant concentrations (e.g., 1 µg/mL and 10 µg/mL) by diluting the stock solution with methanol.

-

Dispense aliquots of each concentration into amber glass vials, ensuring minimal headspace.

-

Seal the vials tightly with PTFE-lined caps.

Storage Conditions and Testing Frequency

Store the prepared stability samples under various conditions to assess the impact of temperature and light. The testing frequency should be sufficient to establish a clear stability profile.[8]

Table 1: Storage Conditions and Testing Schedule

| Storage Condition | Testing Time Points (Months) |

| Long-Term: 2-8°C (refrigerated, protected from light) | 0, 3, 6, 9, 12, 18, 24 |

| Accelerated: 25°C / 60% RH (protected from light) | 0, 1, 3, 6 |

| Photostability: (ICH Q1B conditions) | As per guideline |

Analytical Method

A validated, stability-indicating analytical method, such as HPLC-UV/MS or GC-MS, is required. The method must be able to separate NDEA-d4 from potential degradation products and solvent impurities.

-

Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., triple quadrupole) or a GC system coupled to a mass spectrometer.

-

Column: A suitable column that provides good peak shape and resolution for NDEA-d4.

-

Mobile Phase/Carrier Gas: Optimized for the separation.

-

Detection: UV wavelength and MS parameters (e.g., MRM transitions for NDEA-d4) should be optimized for sensitivity and specificity.

Data Evaluation

At each time point, analyze the stability samples in triplicate. The stability is assessed by comparing the concentration of NDEA-d4 at each time point to the initial concentration (time 0). The appearance of any new peaks in the chromatogram should also be investigated.

Data Presentation

The results of the stability study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Illustrative Long-Term Stability Data for NDEA-d4 in Methanol at 2-8°C

| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration | Observations |

| 0 | 10.02 | 100.0 | Clear, colorless solution |

| 3 | 9.98 | 99.6 | No significant change |

| 6 | 10.05 | 100.3 | No significant change |

| 9 | 9.95 | 99.3 | No significant change |

| 12 | 9.91 | 98.9 | No significant change |

| 18 | 9.85 | 98.3 | No significant change |

| 24 | 9.82 | 98.0 | No significant change |

Table 3: Illustrative Accelerated Stability Data for NDEA-d4 in Methanol at 25°C

| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration | Observations |

| 0 | 10.02 | 100.0 | Clear, colorless solution |

| 1 | 9.90 | 98.8 | No significant change |

| 3 | 9.75 | 97.3 | No significant change |

| 6 | 9.58 | 95.6 | Slight decrease in concentration |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a typical long-term stability study for a chemical reference standard.

Conclusion and Recommendations

-

Storage: Solutions of NDEA-d4 in methanol should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize potential degradation.

-

Solvent Quality: Use high-purity methanol to avoid contaminants that could react with NDEA-d4.

-

Container: Store solutions in amber glass vials with inert caps (e.g., PTFE-lined) to prevent photodegradation and leaching.

-

Verification: It is incumbent upon the user to verify the stability of in-house prepared solutions under their specific storage conditions and intended use. A bracketing approach, where the highest and lowest concentrations are tested, can be an efficient strategy.

By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their NDEA-d4 reference solutions, leading to more accurate and reliable analytical results in the critical task of monitoring nitrosamine impurities.

References

- 1. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. Changing Regulatory Environment for Nitrosamine Impurities | SGS Türkiye [sgs.com]

- 5. Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? - ECA Academy [gmp-compliance.org]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 8. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]

N-Nitrosodiethylamine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analog of the well-known hepatocarcinogen N-Nitrosodiethylamine. This document is intended to serve as a valuable resource for researchers utilizing NDEA-d4 in preclinical studies, analytical method development, and drug safety assessments.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | N-Nitroso-N-(ethyl-d2)ethanamine |

| CAS Number | 1346603-41-5 |

| Molecular Formula | C₄H₆D₄N₂O |

| Molecular Weight | 106.16 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Storage | Store at -20°C, protected from light |

Table 2: Purity and Composition

| Parameter | Method | Result |

| Purity | HPLC | >95% |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |

| Concentration (if sold as a solution) | Gravimetric/HPLC | Typically 100 µg/mL or 1 mg/mL in Methanol or Acetonitrile |

| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the peak area of the main component.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To confirm the isotopic enrichment of deuterium in this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS).

GC-MS Conditions:

-

GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-200

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Inject the solution into the GC-MS system.

-

Acquire the mass spectrum of the NDEA-d4 peak.

-

Determine the relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species to calculate the isotopic enrichment.

Visualizations

Experimental Workflow for Quantification in Pharmaceutical Samples

The following diagram illustrates a typical experimental workflow for the quantification of nitrosamine impurities in pharmaceutical products using this compound as an internal standard.

Caption: Workflow for Nitrosamine Analysis.

Logical Relationship of Analytical Characterization

The following diagram outlines the logical relationship between the different analytical tests performed to ensure the quality of this compound.

Caption: Analytical Quality Control Logic.

Navigating the Dissolution of N-Nitrosodiethylamine-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analogue of the potent hepatocarcinogen N-Nitrosodiethylamine. This document is intended for researchers, scientists, and drug development professionals who handle this compound in laboratory and preclinical settings. Given the limited direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Nitrosodiethylamine (NDEA), as a close surrogate, a common and accepted practice in chemistry as the isotopic labeling is not expected to significantly alter its solubility properties.

Quantitative Solubility Data Summary

N-Nitrosodiethylamine exhibits a broad range of solubility in various organic solvents, a critical consideration for experimental design, formulation, and analytical method development. The following table summarizes the available quantitative and qualitative solubility data for N-Nitrosodiethylamine.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 106 g/L[1] | 24 |

| 20 mg/mL[2] | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | Aprotic | 20 mg/mL[2] | Not Specified |

| Ethanol | Protic (Alcohol) | Soluble[3] | Not Specified |

| 20 mg/mL[2] | Not Specified | ||

| Diethyl Ether | Ether | Soluble[3] | Not Specified |

| Methanol | Protic (Alcohol) | Slightly Soluble[4] | Not Specified |

| Chloroform | Halogenated | Slightly Soluble[3] | Not Specified |

| Ethyl Acetate | Ester | Slightly Soluble[4] | Not Specified |

| Lipids | - | Soluble[5][6] | Not Specified |

| Other Organic Solvents | - | Soluble[5][6] | Not Specified |

It is generally observed that N-Nitrosodiethylamine is soluble in polar organic solvents such as alcohols and in lipids[5][6]. Its solubility in non-polar or weakly polar organic solvents like ethanol and acetone is also noted[3].

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15-20 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Perform a precise serial dilution of the filtered saturated solution with the same organic solvent in volumetric flasks to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Table 4, Properties of N-Nitrosodiethylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-NITROSODIETHYLAMINE CAS#: 55-18-5 [m.chemicalbook.com]

- 5. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 6. N-Nitrosodimethylamine 1000 µg/mL in Dichloromethane [lgcstandards.com]

The Role of N-Nitrosodiethylamine-d4 as an Internal Standard: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard in the quantitative analysis of its non-labeled counterpart, N-Nitrosodiethylamine (NDEA). The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in chromatography coupled with mass spectrometry. This guide will provide a detailed examination of the principles, experimental protocols, and performance data that underpin the efficacy of NDEA-d4 in ensuring accurate and reliable quantification of the carcinogenic nitrosamine, NDEA.

The Principle of Isotope Dilution Mass Spectrometry

The fundamental mechanism of action for NDEA-d4 as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (NDEA-d4) is added to a sample at the earliest stage of analysis. Because NDEA-d4 is structurally and chemically nearly identical to the native analyte (NDEA), it experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[1]

Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer, will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the response of the analyte to the response of the internal standard, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.

The key to the success of this method is the ability of the mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The deuterium atoms in NDEA-d4 increase its molecular weight, allowing for this distinction without significantly altering its chemical behavior.[1]

Physicochemical Properties of NDEA and NDEA-d4

The efficacy of NDEA-d4 as an internal standard is rooted in the near-identical physicochemical properties it shares with NDEA. The substitution of four hydrogen atoms with deuterium results in a negligible change in properties such as polarity, boiling point, and chromatographic retention time. This ensures that both compounds co-elute, or elute very closely, during chromatography, a critical factor for accurate correction of matrix effects.

| Property | N-Nitrosodiethylamine (NDEA) | This compound (NDEA-d4) |

| Molecular Formula | C4H10N2O | C4H6D4N2O |

| Molecular Weight | 102.14 g/mol | 106.16 g/mol |

| Boiling Point | 175-177 °C[2] | Not significantly different from NDEA |

| Log Kow | 0.48[3] | Not significantly different from NDEA |

| Water Solubility | 106 g/L at 24°C[3] | Not significantly different from NDEA |

Mass Spectral Fragmentation

The ability to differentiate and individually quantify NDEA and NDEA-d4 in a co-eluting peak is achieved through mass spectrometry, specifically tandem mass spectrometry (MS/MS). In MS/MS, the precursor ions of both NDEA and NDEA-d4 are selected and fragmented, and the resulting product ions are monitored.

A common fragmentation pathway for protonated nitrosamines involves the neutral loss of the nitroso group (•NO), which has a mass of 30 Da.[4][5] Other fragmentation pathways can also occur. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.

Figure 1: Mass Spectral Fragmentation of NDEA and NDEA-d4

Experimental Protocols

The following sections provide examples of experimental protocols for the analysis of NDEA using NDEA-d4 as an internal standard. These are illustrative and may require optimization for specific matrices and instrumentation.

Sample Preparation (for Sartan Drug Products)[6]

-

Sample Weighing: Accurately weigh 250 mg of the ground sartan tablet powder into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add 250 µL of a 400 ng/mL NDEA-d4 internal standard solution in methanol.

-

Extraction: Add 250 µL of methanol and sonicate for 5 minutes. Then add 4.5 mL of deionized water and sonicate for another 5 minutes.

-

Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial for analysis.

Figure 2: Sample Preparation Workflow

LC-MS/MS Method[6]

-

Chromatographic Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

0–1.0 min: 5% B

-

1.0–5.0 min: 5–50% B

-

5.0–6.5 min: 50% B

-

6.5–7.5 min: 50–65% B

-

7.5–8.5 min: 65% B

-

8.5–9.5 min: 65–100% B

-

9.5–12.0 min: 100% B

-

12.1–15.0 min: 5% B (re-equilibration)

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

-

MS/MS Parameters (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| NDEA | 103.1 | 75.1 | 47.1 | 14 / 21 |

| NDEA-d4 | 107.0 | 77.0 | 48.0 | 16 / - |

GC-MS/MS Method[8]

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Injector: Split/splitless inlet

-

Injection Mode: Pulsed splitless (35 psi for 1 min)

-

Injection Volume: 2 µL

-

Carrier Gas: Helium at 1 mL/min

-

Oven Program: 70 °C for 4 min, then 20 °C/min to 240 °C, hold for 3.5 min[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS/MS Parameters (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| NDEA | 102.0 | 85.1 | 56.1 | Optimized per instrument |

| NDEA-d4 | 106.0 | - | - | Optimized per instrument |

Note: Specific MRM transitions for NDEA-d4 in GC-MS/MS were not detailed in the provided search results and would require empirical determination.

Quantitative Performance Data

The use of NDEA-d4 as an internal standard significantly improves the quantitative performance of analytical methods for NDEA. The following tables summarize typical performance characteristics from various studies.

Linearity and Limits of Detection/Quantitation

| Method | Matrix | Linearity Range | r² | LOD | LOQ |

| LC-MS/MS | Sartan Drugs | 2.5 - 50.0 ng/mL | >0.99 | 20 ng/g | 50 ng/g |

| GC-MS/MS | Valsartan | 0.05 - 100 µg | >0.999 | 0.01 ppm | 0.05 ppm |

| LC-MS/MS | Drinking Water | - | >0.998 | - | ≤ 0.05 ng/mL |

| GC-MS/MS | Pharmaceutical API | 2.5 - 10 µg/L | >0.999 | - | 2.5 µg/L |

Accuracy and Precision

| Method | Matrix | Spiked Level | Mean Recovery (%) | Precision (%RSD) |

| LC-MS/MS | Losartan Tablets | 1, 50, 100 ng/mL | 87.4 - 101.5 | 3.9 |

| GC-MS/MS | Sartan Drugs | 30 ppb | 70 - 130 | - |

| LC-MS/MS | Sartan Drugs | - | 80 - 120 | <20 |

The Core Mechanism of Action: A Logical Relationship

The effectiveness of NDEA-d4 as an internal standard is based on a logical sequence of events that ensures the final calculated concentration of NDEA is accurate and precise, regardless of variations in the analytical process.

Figure 3: Logical Flow of Internal Standard Correction

Conclusion

This compound serves as an exemplary internal standard for the quantification of NDEA. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust and reliable means to correct for analytical variability. The near-identical chemical and physical properties of NDEA-d4 to its native counterpart ensure that it accurately tracks the analyte through sample preparation and analysis. The ability to distinguish between the two compounds by mass spectrometry allows for the calculation of a response ratio that is directly proportional to the analyte concentration, leading to highly accurate and precise results. The detailed protocols and performance data presented in this guide underscore the critical role of NDEA-d4 in the sensitive and reliable determination of NDEA in a variety of matrices, which is of paramount importance for regulatory compliance and public health.

References

physical state and appearance of N-Nitrosodiethylamine-d4

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical and chemical properties of N-Nitrosodiethylamine-d4 (NDEA-d4), its primary application as an internal standard, and a representative analytical protocol for its use.

Physical State and Appearance

This compound is the deuterated form of N-Nitrosodiethylamine (NDEA), a potent carcinogen. In its pure form, NDEA-d4 is a yellow oil or a slightly yellow liquid at room temperature.[1] Its physical properties are nearly identical to its non-deuterated counterpart, which is also described as a clear, light-sensitive yellow oil.[1][2][3][4] Due to the carcinogenic nature of the compound, it should only be handled in a controlled laboratory setting with appropriate personal protective equipment.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. Properties of the non-deuterated analogue are included for comparison where direct data for the deuterated form is less common.

| Property | Value | Reference(s) |

| IUPAC Name | N-(ethyl-1,1-d2)-N-nitrosoethan-1,1-d2-amine | [5] |

| Synonyms | DEN-d4, Diethylnitrosamine-d4 | [1] |

| CAS Number | 1346603-41-5 | [1][5][6] |

| Molecular Formula | C₄H₆D₄N₂O | [1] |

| Molecular Weight | 106.16 g/mol | [1] |

| Physical State | Liquid / Oil | [1] |

| Appearance | Yellow Oil / Slightly Yellow Liquid | [1] |

| Boiling Point | ~174 °C at 760 mmHg | [1] |

| Density | ~0.9 g/cm³ | [1] |

| LogP (Octanol/Water) | 0.42 | [1] |

| Storage Temperature | Recommended -20°C | |

| Solubility | Soluble in organic solvents and lipids. | [7] |

Application and Experimental Protocol

The primary application of NDEA-d4 is as an internal standard for the accurate quantification of N-Nitrosodiethylamine (NDEA) in various matrices, such as water, food products, and active pharmaceutical ingredients (APIs).[6] Deuterated standards are ideal for mass spectrometry-based methods because they co-elute with the target analyte and have nearly identical chemical properties and ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[8] This corrects for variations in sample preparation, extraction, and instrument response.[8]

Below is a representative experimental protocol for the quantification of NDEA in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of NDEA impurity in a sartan drug substance.

Materials:

-

N-Nitrosodiethylamine (NDEA) analytical standard

-

This compound (NDEA-d4) internal standard

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (resistivity ≥ 18 MΩ·cm)

-

Drug substance sample (e.g., Valsartan)

Methodology:

-

Preparation of Standard Solutions:

-

NDEA Stock Solution (e.g., 200 ng/mL): Prepare by diluting a certified reference standard in methanol.

-

NDEA-d4 Internal Standard (IS) Stock Solution (e.g., 500 ng/mL): Prepare by diluting the neat material or a certified reference standard in methanol. Store stock solutions at -18°C in the dark.[9]

-

Calibration Standards: Create a series of calibration standards (e.g., 0.5 to 100 ng/mL) by serial dilution of the NDEA stock solution. Spike each calibration standard with a fixed concentration of the NDEA-d4 IS solution (e.g., 50 ng/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 250 mg of the homogenized drug substance powder into a 15 mL centrifuge tube.[10]

-

Add a precise volume of the NDEA-d4 IS solution (e.g., 250 µL of 400 ng/mL solution) to the tube.[10]

-

Add a suitable extraction solvent (e.g., 4.75 mL of 50:50 methanol:water).

-

Sonicate the mixture for 10-15 minutes to ensure complete dissolution and extraction of the analyte.[9][10]

-

Centrifuge the sample at high speed (e.g., 3000 xg) for 10 minutes to pelletize insoluble excipients.[10]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC autosampler vial.[9][10]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: UHPLC system.

-

Column: C18 reverse-phase column (e.g., XSelect HSS T3, 3.5 µm, 3.0 mm x 150 mm).[9]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[9][10]

-

Gradient Elution: A typical gradient would start with high aqueous phase, ramping to high organic phase to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

-

Ionization Source: Positive-ion atmospheric pressure chemical ionization (APCI+) or electrospray ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

NDEA: Monitor the transition from the parent ion to a specific product ion.

-

NDEA-d4: Monitor the transition from the deuterated parent ion to its corresponding product ion. (Note: Specific m/z values must be optimized for the instrument used).

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the NDEA peak area to the NDEA-d4 peak area against the NDEA concentration for each calibration standard.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of NDEA in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analytical protocol described above.

Caption: Workflow for NDEA quantification using NDEA-d4 internal standard.

References

- 1. This compound (Diethylnitrosamine-d4; DEN-d4) | bioactive compound | CAS 1346603-41-5 | Buy this compound (Diethylnitrosamine-d4; DEN-d4) from Supplier InvivoChem [invivochem.com]

- 2. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | 1346603-41-5 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. texilajournal.com [texilajournal.com]

- 9. 衛生福利部食品藥物管理署 [fda.gov.tw]

- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosodiethylamine-d4: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethylamine-d4 (DEN-d4) is the deuterated form of N-Nitrosodiethylamine (NDEA), a potent and well-characterized carcinogen. Due to its isotopic labeling, DEN-d4 serves as a critical internal standard for the accurate quantification of NDEA in various matrices, particularly in pharmaceutical products, environmental samples, and food products. This technical guide provides a comprehensive overview of the core physicochemical properties, relevant experimental protocols, and associated signaling pathways of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a cornerstone for its application in experimental settings.

| Property | Value |

| Chemical Formula | C₄H₆D₄N₂O |

| Molecular Weight | 106.16 g/mol |

| CAS Number | 1346603-41-5 |

Analytical Methodologies and Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of N-Nitrosodiethylamine (NDEA). The following protocols are synthesized from established methodologies.

Protocol 1: Quantification of NDEA in Pharmaceuticals using LC-MS/MS

This protocol outlines the use of DEN-d4 as an internal standard for the quantification of NDEA in drug substances and products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Accurately weigh approximately 1 gram of the drug substance and transfer it to a 10-mL volumetric flask.

-

Add 1 mL of an internal standard solution containing a known concentration of this compound.

-

Add 7 mL of 50% methanol.

-

Sonicate the mixture for 30 minutes.

-

Bring the flask to volume with 50% methanol.

-

Transfer the solution to a 15-mL centrifuge tube and centrifuge at 2500 xg for 10 minutes.

-

Filter the supernatant through a 0.22 μm membrane filter to obtain the final sample solution.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A system equipped with a column such as the XSelect HSS T3 (3.5 μm, 3 mm i.d. × 15 cm) or equivalent.

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in deionized water) and solvent B (0.1% formic acid in methanol).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 μL.

3. Data Analysis:

-

Quantify the concentration of NDEA in the sample by comparing the peak area ratio of NDEA to that of the this compound internal standard against a calibration curve.

Protocol 2: Induction of Hepatocellular Carcinoma in a Murine Model with NDEA

While this compound is not directly used for inducing carcinogenesis, understanding the protocol for its non-deuterated counterpart is crucial for researchers studying the mechanisms of cancer and for those using deuterated standards to analyze samples from such studies. The following is a common method for inducing liver tumors in mice.

1. Animal Model:

-

Male Wistar rats or specific mouse strains (e.g., C57BL/6) are commonly used.

2. Carcinogen Preparation and Administration:

-

Prepare a solution of N-Nitrosodiethylamine (NDEA) in sterile saline.

-

For hepatocellular carcinoma induction, a single intraperitoneal (i.p.) injection of NDEA (e.g., 200 mg/kg body weight) can be administered.

-

In some protocols, a promoting agent like carbon tetrachloride (CCl₄) is administered in subsequent weeks to accelerate carcinogenesis.

3. Monitoring and Sample Collection:

-

Monitor the animals for signs of toxicity and tumor development over a period of several weeks to months.

-

Collect blood samples for serum biomarker analysis (e.g., ALT, AST).

-

At the end of the study period, euthanize the animals and collect liver tissues for histopathological analysis and molecular studies.

Signaling Pathways in NDEA-Induced Carcinogenesis

The carcinogenic effects of N-Nitrosodiethylamine are linked to its metabolic activation and subsequent interaction with cellular macromolecules, leading to alterations in key signaling pathways.

DNA Adduct Formation and Mutagenesis

The primary mechanism of NDEA-induced carcinogenesis involves its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This process generates reactive electrophilic species that can alkylate DNA bases, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Caption: Metabolic activation of NDEA leading to DNA damage and carcinogenesis.

Involvement of Sonic Hedgehog (SHH) and Akt/PKB-NF-κB-TNF-α Pathways

Recent studies have implicated specific signaling pathways in the progression of NDEA-induced hepatocellular carcinoma.

-

Sonic Hedgehog (SHH) Pathway: Research has shown a role for the SHH pathway in the fatty changes associated with NDEA-induced liver cancer, suggesting its involvement in the metabolic reprogramming of cancer cells.

-

Akt/PKB-NF-κB-TNF-α Pathway: The downregulation of this pathway has been associated with the ameliorative effects of certain compounds on NDEA-induced hepatocellular carcinoma, indicating its role in promoting cancer cell survival and proliferation.

Caption: Key signaling pathways implicated in NDEA-induced liver cancer.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the carcinogen NDEA. Its use as an internal standard in sensitive analytical techniques like LC-MS/MS is crucial for ensuring the safety of pharmaceuticals and other consumer products. Furthermore, understanding the molecular pathways affected by NDEA provides a foundation for research into the mechanisms of carcinogenesis and the development of potential therapeutic interventions. This guide serves as a foundational resource for professionals engaged in these critical areas of research and development.

Methodological & Application

Application Note: Sensitive and Robust Analysis of Nitrosamine Impurities in Pharmaceuticals using LC-MS/MS with N-Nitrosodiethylamine-d4 Internal Standard

Abstract

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of carcinogenic nitrosamine impurities in pharmaceutical products. The method utilizes N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard to ensure accuracy and precision. The protocol outlined here is applicable to researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals. The described workflow, from sample preparation to data analysis, provides a reliable framework for the detection and quantification of nitrosamines at trace levels, helping to meet stringent regulatory requirements.

Introduction

N-nitrosamines are a class of compounds that are classified as probable human carcinogens.[1][2][3] Their presence in various pharmaceutical products has led to global recalls and heightened regulatory scrutiny.[1][2][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug substances and products.[3] Consequently, highly sensitive and specific analytical methods are crucial for their detection and quantification to ensure patient safety.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and accuracy.[4][5] The use of isotopically labeled internal standards, such as this compound, is critical for correcting variations in sample preparation and instrument response, thereby ensuring reliable quantification. This application note provides a comprehensive protocol for the analysis of common nitrosamine impurities using an LC-MS/MS method with NDEA-d4 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosodiisopropylamine (NDIPA), N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA), and other relevant nitrosamine standards.

-

Internal Standard: this compound (NDEA-d4).

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade).

-

Sample Preparation: 15 mL centrifuge tubes, 0.22 µm PVDF syringe filters.[6][7][8]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each nitrosamine standard and the internal standard in methanol.

-

Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions with methanol to prepare an intermediate mixed standard solution.

-

Working Standard Solutions (0.1 - 50 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate solution with a suitable diluent (e.g., methanol or a mixture of methanol and water).[6] Spike each working standard with the internal standard (NDEA-d4) at a constant concentration (e.g., 20 ng/mL).[6]

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific drug matrix.

-

Weighing: Accurately weigh 250 mg of the ground tablet powder or active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[6]

-

Spiking: Add a known amount of the internal standard solution (NDEA-d4) to the tube.

-

Extraction: Add 5 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).[8][9]

-

Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 15-30 minutes to ensure complete extraction of the nitrosamines.[9]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[8][9]

-

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[6][8][9]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Xselect® HSS T3 (150 mm x 3.0 mm, 3.5 µm) or equivalent[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[6][8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:8, v/v)[6] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C[8] |

| Gradient Program | Time (min) |

| 0.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 15.0 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][5] |

| Source Temperature | 400 °C[6] |

| Curtain Gas | 25 psi[6] |

| Collision Gas | Medium[6] |

| Ion Source Gas 1 | 50 psi[6] |

| Nebulizer Current | 5 µA[6] |

MRM Transitions

The following table provides example MRM transitions for common nitrosamines and the internal standard. These transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NDMA | 75.1 | 43.1 | 15 |

| NDEA | 103.1 | 43.1 | 18 |

| NDIPA | 131.2 | 89.1 | 20 |

| NMBA | 147.1 | 117.1 | 12 |

| NDEA-d4 | 107.1 | 46.1 | 18 |

Quantitative Data Summary

The performance of the method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes typical quantitative performance data for the analysis of nitrosamines.

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| NDMA | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 95 - 105 | < 5 |

| NDEA | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 92 - 108 | < 5 |

| NDIPA | 0.2 - 50 | >0.995 | 0.1 | 0.2 | 90 - 110 | < 6 |

| NMBA | 0.5 - 50 | >0.995 | 0.2 | 0.5 | 88 - 112 | < 7 |

Data presented are representative and may vary depending on the instrument and matrix.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for nitrosamine analysis.

Caption: Experimental workflow for LC-MS/MS analysis of nitrosamines.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of nitrosamine impurities in pharmaceutical products. The use of this compound as an internal standard ensures high accuracy and precision, enabling laboratories to meet the stringent regulatory requirements for nitrosamine testing. The detailed protocol and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. waters.com [waters.com]

- 5. lcms.cz [lcms.cz]

- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. fda.gov [fda.gov]

- 9. youtube.com [youtube.com]

Application Note: N-Nitrosodiethylamine-d4 as an Internal Standard for Accurate GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for global health authorities due to their classification as probable human carcinogens. Regulatory bodies worldwide now mandate stringent control and monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished drug products. Gas chromatography-mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (GC-MS/MS), is a powerful and widely used technique for the sensitive and selective detection of nitrosamines at trace levels.

To ensure the accuracy and reliability of quantitative analysis, the use of a stable isotope-labeled internal standard is crucial. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. N-Nitrosodiethylamine-d4 (NDEA-d4) is an ideal internal standard for the quantification of N-Nitrosodiethylamine (NDEA) due to its chemical and physical similarities to the target analyte. This application note provides detailed protocols and data for the use of NDEA-d4 as an internal standard in GC-MS/MS analysis of nitrosamine impurities.

Principle of Internal Standardization

Internal standardization is an analytical technique used to improve the precision and accuracy of quantitative analysis. It involves adding a known amount of a specific compound, the internal standard (IS), to every sample, standard, and blank. The IS should be a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.

This compound is an isotopically labeled version of NDEA, where four hydrogen atoms are replaced by deuterium atoms. This results in a molecule with a higher mass, which is easily differentiated by the mass spectrometer, while its chromatographic behavior is nearly identical to that of NDEA. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more robust and reliable results.

Figure 1: Logical workflow of internal standardization in GC-MS analysis.

Experimental Protocols

The following protocols are based on established methods for the analysis of nitrosamine impurities in pharmaceutical products.[1]

Standard Solution Preparation

Internal Standard Stock Solution (NDEA-d4):

-

Accurately weigh approximately 10 mg of this compound.[1]

-

Dissolve in methanol in a 10 mL volumetric flask and dilute to volume.[1] This creates a stock solution of approximately 1 mg/mL.

-

Store the stock solution in a freezer, protected from light.[1]

Mixed Internal Standard Working Solution:

-

Prepare a working solution by diluting the NDEA-d4 stock solution and other required deuterated internal standards (e.g., NDMA-d6) with methanol to a final concentration of 200 ng/mL.[1]

NDEA Standard Stock Solution:

-

Prepare a stock solution of NDEA in methanol at a concentration of approximately 1 mg/mL.

Calibration Standards:

-

Prepare a series of calibration standards by diluting the NDEA stock solution with the appropriate solvent (e.g., methanol or dichloromethane) to cover the desired concentration range (e.g., 1-100 ng/mL).

-

Spike each calibration standard with the mixed internal standard working solution to achieve a constant concentration of NDEA-d4 (e.g., 50 ng/mL) in each standard.

Sample Preparation

The choice of sample preparation method depends on the solubility of the drug substance or product.

Method 1: For Samples Soluble in Organic Solvents (Direct Dispersion)

-

Weigh 500 to 1,000 mg of the sample (drug substance or product) into a suitable container.

-

Add a known volume of the mixed internal standard working solution.

-

Disperse the sample in 5.0 mL of methylene chloride.

-

Vortex and/or sonicate to ensure thorough mixing and dissolution.

-

Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial for analysis.

Method 2: For Water-Soluble Samples (Liquid-Liquid Extraction)

-

Weigh 200 to 1,000 mg of the sample into a centrifuge tube.

-

Add a known volume of the mixed internal standard working solution.

-

Disperse the sample in 8.0 mL of 1 M sodium hydroxide solution.

-

Add 2.0 mL of methylene chloride and vortex vigorously for at least 5 minutes to perform the liquid-liquid extraction.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (bottom) layer to a GC vial for analysis.

GC-MS/MS Instrumental Method

The following are typical GC-MS/MS parameters for the analysis of NDEA using NDEA-d4 as an internal standard.[1]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-WAX UI, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent[1] |

| Inlet Mode | Pulsed Splitless[1] |

| Inlet Temperature | 250 °C[1] |

| Injection Volume | 2 µL[1] |

| Carrier Gas | Helium[1] |

| Flow Rate | 1 mL/min[1] |

| Oven Program | Initial: 40 °C, hold for 1 min; Ramp: 10 °C/min to 240 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI)[1] |

| Ionization Energy | 70 eV[1] |

| Ion Source Temperature | 230 °C[1] |

| Interface Temperature | 250 °C[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

MRM Transitions for NDEA and NDEA-d4 [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| NDEA | 102 | 85 | 2 | Quantitation[1] |

| NDEA | 102 | 56 | 15 | Confirmation[1] |

| NDEA-d4 (IS) | 106 | 88 | 2 | Quantitation[1] |

Method Validation Data

The following table summarizes typical method validation parameters for the analysis of nitrosamines using a deuterated internal standard approach.

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.995 |

| Limit of Quantitation (LOQ) | 0.05 µg/g[1] |

| Accuracy (Recovery) | 70 - 130% |

| Precision (%RSD) | < 15% |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of NDEA in a pharmaceutical sample using NDEA-d4 as an internal standard.

Figure 2: Step-by-step workflow for NDEA analysis using NDEA-d4 as an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of NDEA in pharmaceutical samples by GC-MS/MS. The protocols and parameters outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate sensitive and accurate methods for nitrosamine impurity testing, ensuring compliance with global regulatory requirements and enhancing patient safety.

References

Application Notes and Protocols for the Quantification of Nitrosamines in Metformin Using N-Nitrosodiethylamine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent findings of nitrosamine impurities in common medications, including metformin, have necessitated robust and sensitive analytical methods to ensure patient safety. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The acceptable daily intake (ADI) for N-nitrosodimethylamine (NDMA), a common nitrosamine impurity, is set at 96 nanograms per day.[5][6][7][8]

This document provides detailed application notes and protocols for the quantification of various nitrosamine impurities in metformin drug substances and products using liquid chromatography-mass spectrometry (LC-MS) with N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard. The use of a deuterated internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.

Analytical Principle

The analytical approach involves the separation of nitrosamines from the metformin active pharmaceutical ingredient (API) and other matrix components using reverse-phase liquid chromatography. Detection and quantification are achieved using a highly sensitive and selective mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (HRMS).[6][9][10] The use of atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) can enhance the signal intensities for nitrosamine impurities.[9][11]

Experimental Protocols

Reagents and Materials

-

Solvents: LC-MS grade methanol, water, and formic acid.[6][10]

-

Standards: Reference standards for nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDPA, NMPA, NDBA, NMBA) and the internal standard this compound (NDEA-d4).[6][10]

-

Sample Preparation Supplies: 15 mL glass centrifuge tubes, vortex mixer, mechanical wrist-action shaker or sonicator, centrifuge, 0.22 µm PVDF syringe filters, and HPLC vials.[6][9][10]

Standard Solution Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

-

Nitrosamine Stock Solution: Prepare a mixed stock solution of all target nitrosamines in methanol. The concentration of each nitrosamine will depend on the desired calibration range. A typical starting concentration is 100 ng/mL for each analyte.[6]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution with methanol. Each calibration standard should be fortified with the internal standard (NDEA-d4) to a final concentration of approximately 10-20 ng/mL.[11][12]

Sample Preparation

The following protocols are adapted from methods published by the FDA and other reputable sources.[6][9][10]

-

Accurately weigh approximately 400-500 mg of the metformin drug substance into a 15 mL glass centrifuge tube.[6][10]

-

Add a known volume of methanol (e.g., 4.0 mL) containing the internal standard (NDEA-d4) at a specified concentration.[6]

-

Vortex the mixture for approximately one minute to ensure thorough mixing.[6][9]

-

Shake the sample for 40 minutes using a mechanical wrist-action shaker.[6][9]

-

Centrifuge the sample for 15 minutes at 4500 rpm to pellet the undissolved solids.[6][9]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL of the filtrate.[6][9]

-

Transfer the filtered sample into an HPLC vial for LC-MS analysis.[6][9]

-

Crush a sufficient number of tablets to obtain a homogenized powder equivalent to a target concentration of 100 mg/mL of metformin API in the extraction solvent.[6][9][10]

-

Transfer the powdered sample into a 15 mL glass centrifuge tube.

-

Add the appropriate volume of methanol containing the internal standard (NDEA-d4).

-

Shake the sample for 40 minutes using a mechanical wrist-action shaker.[6][9]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.[6][9]

-

Transfer the filtered sample into an HPLC vial for analysis.[6][9]

LC-MS/MS Method

The following are typical starting conditions that may require optimization for specific instruments and columns.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | UHPLC system with a temperature-controlled autosampler and column compartment[6] |

| Column | Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm or equivalent[6] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | 0.1% Formic acid in methanol[6] |

| Gradient | Optimized to separate all nitrosamines from metformin and each other |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 - 50 µL[11] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer[6][11] |

| Ionization Source | APCI or HESI, positive ion mode[9][11] |

| Source Parameters | Optimized for maximum sensitivity of target nitrosamines |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |

Table 3: Example MRM Transitions for NDEA and NDEA-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| NDEA | 103.1 | 75.1 |

| NDEA-d4 | 107.1 | 79.1 |

Quantitative Data Summary

The performance of the analytical method should be validated according to ICH Q2(R1) guidelines.[2][6][13] Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 4: Typical Method Performance Data

| Nitrosamine | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Recovery (%) |

| NDMA | 0.1 - 0.5[6] | 0.03 - 25.5[2][14] | >0.99[9] | 80 - 120[15] |

| NDEA | 0.1 - 0.2[6] | 1.9 - 5[2][11] | >0.99[9] | 94[11] |

| NEIPA | 0.1 - 0.3[6] | 1.8 - 5[2][11] | >0.99[9] | 94[11] |

| NDIPA | 0.1[6] | 4.4 - 5[2][11] | >0.99[9] | 99[11] |

| NDPA | 0.1 - 0.2[6] | 3.2 - 5[11] | >0.99[9] | 103[11] |

| NMPA | 0.1 - 0.2[6] | 3.7 - 5[2][11] | >0.99[9] | 101[11] |

| NDBA | 0.1 - 0.2[6] | 1.9 - 5[2][11] | >0.99[9] | 93[11] |

| NMBA | 0.1 - 0.3[6] | 0.5 - 5[11] | >0.99[9] | - |

Note: The values presented are typical and may vary depending on the specific instrumentation and method parameters used.

Experimental Workflow Diagram

Caption: Workflow for Nitrosamine Analysis in Metformin.

Logical Relationship Diagram for Quantification

Caption: Logic for Internal Standard Quantification.

Conclusion

The methods outlined in this document provide a robust framework for the sensitive and accurate quantification of nitrosamine impurities in metformin drug substances and products. The use of a deuterated internal standard, such as this compound, is essential for reliable results that meet the stringent requirements of regulatory agencies. Adherence to these protocols will aid researchers, scientists, and drug development professionals in ensuring the quality and safety of metformin-containing medicines.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. FDA Investigates NDMA in Metformin [uspharmacist.com]

- 6. fda.gov [fda.gov]

- 7. Patient In-Use Stability Testing of FDA-Approved Metformin Combination Products for N-Nitrosamine Impurity - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. sciex.com [sciex.com]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. agilent.com [agilent.com]

Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Sartans using Isotope Dilution LC-MS/MS with N-Nitrosodiethylamine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent discoveries of nitrosamine impurities, such as N-Nitrosodiethylamine (NDEA), in sartan medications have raised significant safety concerns within the pharmaceutical industry and prompted stringent regulatory actions.[1][2] Sartans, a class of angiotensin II receptor blockers (ARBs), are widely prescribed for the treatment of hypertension and heart failure.[2] The formation of nitrosamine impurities is often linked to the manufacturing processes of the active pharmaceutical ingredients (APIs).[1][2] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of these potentially carcinogenic impurities to ensure patient safety.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing isotope dilution with N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard (IS) for the precise and accurate determination of NDEA in sartan drug substances and finished products. The use of a stable isotope-labeled internal standard is critical to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results.

Analytical Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, NDEA-d4, is added to the sample at the beginning of the sample preparation process. NDEA and NDEA-d4 are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte (NDEA) to that of the internal standard (NDEA-d4), accurate quantification can be achieved, even in the presence of complex sample matrices that may cause signal suppression or enhancement.

Experimental Protocols

Preparation of Standard and Internal Standard Solutions

Stock Solutions:

-

NDEA Stock Solution (1000 µg/mL): Prepare by dissolving an appropriate amount of NDEA reference standard in methanol.

-

NDEA-d4 Internal Standard (IS) Stock Solution (50 µg/mL): Prepare by dissolving an appropriate amount of NDEA-d4 reference standard in methanol.[1][3]

Working Solutions:

-

Internal Standard Working Solution (400 ng/mL): Dilute the NDEA-d4 IS stock solution with methanol.[1][3]

-

Calibration Curve Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NDEA stock solution in methanol to achieve concentrations ranging from 2.5 to 50.0 ng/mL. Each of these solutions should also contain the internal standard at a constant concentration (e.g., 20 ng/mL).[1][3]

Store all stock and working solutions at -30 °C and bring to room temperature before use.[1][3]

Sample Preparation

This protocol is applicable to both sartan API and ground tablet powder.

-

Weigh 250 mg of the sartan sample into a 15 mL centrifuge tube.[1][3]

-

Add 250 µL of the Internal Standard Working Solution (400 ng/mL).[1][3]

-

Sonicate the mixture for 5 minutes to facilitate extraction.[1][3]

-

Add 4.5 mL of deionized water and sonicate for an additional 5 minutes.[1][3]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[1][3]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column, such as a Kinetex F5 (2.6 µm, 100 x 3.0 mm) or equivalent, can be used.[2]

-

Mobile Phase A: 0.1% Formic acid in Water.[4]

-

Mobile Phase B: Methanol.[4]

-

Flow Rate: 0.3–0.6 mL/min.[1]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. An example gradient is as follows:

-

0–1.0 min: 5% B

-

1.0–5.0 min: 5–50% B

-

5.0–6.5 min: 50% B

-

6.5–7.5 min: 50–65% B

-

7.5–8.5 min: 65% B

-

8.5–9.5 min: 65–100% B

-

9.5–12.0 min: 100% B

-

12.1–15.0 min: 5% B (re-equilibration)[1]

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[5][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NDEA: 103.1 > 75.1 (Quantifier), 103.1 > 47.1 (Qualifier)

-

NDEA-d4: 107 > 77[1]

-

-

Instrument parameters such as declustering potential and collision energy should be optimized for the specific instrument being used.

Data Presentation

The performance of the analytical method should be validated according to ICH Q2(R1) guidelines.[7] Key validation parameters are summarized below.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.02 µg/g (20 ng/g) | [1][4] |